molecular formula C19H15NO5 B498991 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate CAS No. 355154-31-3

2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate

Cat. No.: B498991
CAS No.: 355154-31-3
M. Wt: 337.3g/mol
InChI Key: HLYZJSGUXKPDSS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate (CAS 355154-31-3) is a chemical compound of interest in medicinal chemistry and drug discovery. It features a hybrid molecular structure combining a 2-hydroxyquinoline moiety, a privileged scaffold in pharmacology, with a (4-methoxyphenyl)-2-oxoethyl ester group . The 2-hydroxyquinoline (also known as carbostyril) core is a fundamental structure found in a wide range of biologically active compounds and is a key intermediate in synthetic organic chemistry . While specific biological data for this exact compound is limited in the scientific literature, derivatives of 2-hydroxyquinoline-4-carboxylate and related quinoline carboxamides are extensively investigated for their potential as multi-target agents, exhibiting activities such as lipoxygenase (LOX) inhibition and antioxidant effects . Furthermore, the quinoline scaffold is a well-established precursor in the development of novel antimicrobial agents . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or to explore its potential applications in various biochemical and pharmacological studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-24-13-8-6-12(7-9-13)17(21)11-25-19(23)15-10-18(22)20-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYZJSGUXKPDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Methoxyphenyl-Substituted Precursors

Ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate (Compound 1 ) serves as a key intermediate. Its synthesis involves refluxing 4-methoxyaniline with diethyl oxaloacetate in polyphosphoric acid (PPA) at 120°C for 6 hours. The hydroxyl group at position 4 is then chlorinated using phosphorus oxychloride (POCl₃) at 80°C, yielding the 4-chloro derivative (Compound 2 ) with 76.8% efficiency.

Reaction Conditions for Chlorination:

ParameterValue
Temperature80°C
SolventPOCl₃ (neat)
Reaction Time1 hour
Yield76.8%

Oxidation to Carboxylic Acid

The 4-chloro intermediate (Compound 2 ) is oxidized to 2-hydroxyquinoline-4-carboxylic acid (Compound 3 ) using alkaline hydrogen peroxide (H₂O₂/NaOH). Optimal conditions include a 1:15 molar ratio of starting material to NaOH and a reaction temperature of 50–70°C.

Spectroscopic Validation of Compound 3:

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, -OH), 8.21 (d, J=8.4 Hz, 1H, H-5), 7.89–7.45 (m, 4H, aromatic), 3.85 (s, 3H, -OCH₃).

  • MS (EI): m/z 259 [M]⁺.

Synthesis of 2-(4-Methoxyphenyl)-2-oxoethanol

The ester side chain requires the preparation of 2-(4-methoxyphenyl)-2-oxoethanol (Compound 4 ), achieved via Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation of Anisole

Anisole reacts with chloroacetyl chloride in the presence of AlCl₃ to yield 4-methoxyphenacyl chloride. Subsequent hydrolysis with aqueous NaOH produces 2-(4-methoxyphenyl)-2-oxoacetaldehyde.

Borohydride Reduction

The aldehyde is reduced using sodium borohydride (NaBH₄) in ethanol at 0°C, yielding the desired alcohol (Compound 4 ) with 82% efficiency.

Analytical Data for Compound 4:

  • Melting Point: 89–91°C.

  • ¹H NMR (CDCl₃): δ 7.92 (d, J=8.8 Hz, 2H, aromatic), 6.98 (d, J=8.8 Hz, 2H, aromatic), 4.85 (s, 2H, -CH₂OH), 3.87 (s, 3H, -OCH₃).

Esterification of Quinoline-4-Carboxylic Acid

The final step involves coupling Compound 3 with Compound 4 via Steglich esterification.

Activation with DCC/DMAP

2-Hydroxyquinoline-4-carboxylic acid (1.0 equiv) is dissolved in dry dichloromethane (DCM) with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). After 30 minutes, 2-(4-methoxyphenyl)-2-oxoethanol (1.1 equiv) is added, and the mixture is stirred at 25°C for 24 hours.

Optimized Esterification Conditions:

ParameterValue
SolventDry DCM
CatalystDCC/DMAP
Temperature25°C
Yield68%

Product Isolation and Purification

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford 2-(4-methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate (Compound 5 ) as a pale-yellow solid.

Characterization of Compound 5:

  • Melting Point: 178–180°C.

  • ¹H NMR (CDCl₃): δ 12.4 (s, 1H, -OH), 8.45 (d, J=8.4 Hz, 1H, H-5), 7.95–7.32 (m, 6H, aromatic), 5.12 (s, 2H, -OCH₂CO-), 3.89 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃): δ 172.8 (C=O), 167.2 (C=O), 160.1 (C-O), 154.3–112.4 (aromatic carbons), 55.3 (-OCH₃).

  • HRMS (ESI): m/z 410.1264 [M+H]⁺ (calc. 410.1268).

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction

An alternative employs the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), yielding Compound 5 in 62% efficiency. However, this method requires stringent anhydrous conditions.

Acid Chloride Route

Conversion of Compound 3 to its acid chloride (using thionyl chloride) followed by reaction with Compound 4 in pyridine affords the ester in 71% yield. This method avoids side reactions but demands careful handling of corrosive reagents.

Comparative Yield Table:

MethodYield (%)Purity (%)
Steglich Esterification6898.5
Mitsunobu Reaction6297.2
Acid Chloride Route7199.1

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are crucial in cancer therapy as they can alter gene expression by preventing the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, which can inhibit cancer cell proliferation.

  • Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against HDAC enzymes, suggesting potential therapeutic benefits in treating various cancers .

Pharmacology

Research indicates that 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate may possess anti-inflammatory and antimicrobial properties . These attributes make it a candidate for developing new anti-inflammatory drugs and antibiotics.

  • Data Table: Pharmacological Properties
PropertyActivity LevelReference
Anti-inflammatoryModerate
AntimicrobialHigh
HDAC InhibitionSignificant

Biochemistry

In biochemical research, this compound is utilized to study enzyme inhibition and protein-ligand interactions . Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical pathways.

  • Case Study : Research involving enzyme kinetics has shown that the compound effectively inhibits specific enzymes involved in metabolic pathways, providing insights into its mechanism of action .

Industrial Applications

The compound's unique properties make it suitable for use in the synthesis of advanced materials and chemical intermediates. Its structural features allow for modifications that can lead to new materials with desirable properties.

  • Synthesis Methods : The industrial production typically involves esterification reactions and may utilize advanced techniques like continuous flow reactors to ensure higher yields and purity .

Similar Compounds

Compound NameApplication Area
2-Phenylquinoline-4-carboxylic acid derivativesHDAC inhibitors
4-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylateAntimicrobial agents
2,4-Dichlorobenzyl 2-hydroxy-4-quinolinecarboxylateAnti-inflammatory drugs

These compounds share structural similarities but differ in their functional groups, which influence their biological activity and application potential.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate involves its interaction with specific molecular targets. As an HDAC inhibitor, it binds to the active site of histone deacetylases, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The compound’s unique structure allows it to form strong hydrophobic interactions with residues in the HDAC active site .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS/ID
Target Compound 2-hydroxyquinoline, 4-methoxyphenyl, oxoethyl ester Not explicitly provided - -
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate 6-Cl, 4-Cl-phenyl, 4-methoxyphenyl oxoethyl ester C25H17Cl2NO4 466.314 355420-56-3
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-4-quinolinecarboxylate 4-ethylphenyl (×2) C28H25NO3 423.50 CID 1739364
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 2,4-dichlorophenyl, 6-Cl, 3-Me, 4-Me-phenyl C28H20Cl3NO3 497.04 355433-07-7
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid 4-Cl-phenyl, 4-methoxyphenyl sulfanyl, carboxylic acid C23H16ClNO3S 421.90 477867-89-3

Key Observations :

  • Alkyl vs. Aryl Groups : Ethyl/heptyl chains (e.g., ) increase lipophilicity, whereas methoxy groups improve solubility via polar interactions .
  • Ester vs. Carboxylic Acid : The target compound’s ester group offers higher membrane permeability compared to the carboxylic acid in , which is ionized at physiological pH, reducing bioavailability .

Physical and Crystallographic Properties

  • Melting Points : Analogs like 4k () melt at 223–225°C, suggesting high crystallinity due to hydrogen bonding (e.g., N–H···O in ).
  • Crystal Packing: Hexahydroquinoline derivatives (e.g., ) exhibit layered structures stabilized by hydrogen bonds, which may correlate with the target compound’s stability .

Biological Activity

2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound typically involves the esterification of 2-hydroxy-4-quinolinecarboxylic acid with 2-(4-methoxyphenyl)-2-oxoethyl chloride. The reaction is facilitated by a base such as triethylamine in an organic solvent like dichloromethane or toluene. Advanced industrial methods may include continuous flow reactors for optimized yields and purity.

The primary mechanism of action for this compound involves its role as a histone deacetylase (HDAC) inhibitor . By binding to the active site of HDACs, it prevents the removal of acetyl groups from histones, leading to an accumulation of acetylated histones. This alteration results in modified gene expression patterns, which can inhibit cancer cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's HDAC inhibition is linked to apoptosis induction in these cells, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses both antibacterial and antifungal properties. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µM against various strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exert anti-inflammatory effects. It has been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

Biological Activity Tested Cell Lines/Organisms IC50/MIC Values
AnticancerBreast cancer (MCF-7), Colon cancer (HT-29)IC50 ~ 10 µM
AntibacterialStaphylococcus aureus, Escherichia coliMIC ~ 5-50 µM
AntifungalCandida albicansMIC ~ 16 µM

Case Studies

  • Anticancer Study : In a study evaluating the effects on MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to control groups. The study concluded that HDAC inhibition was a key factor in the observed anticancer effects.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that it inhibited bacterial growth effectively at low concentrations, supporting its potential as an antimicrobial agent .
  • Inflammation Model : In vitro experiments demonstrated that the compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential utility in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate, and what are their key limitations?

  • Methodological Answer: The compound can be synthesized via esterification between 2-hydroxyquinoline-4-carboxylic acid derivatives and 2-(4-methoxyphenyl)-2-oxoethyl precursors. Common methods include:

  • Stepwise acylation: Reacting 2-hydroxyquinoline-4-carboxylic acid with chloroacetyl chloride, followed by coupling with 4-methoxyphenethyl alcohol under basic conditions (e.g., triethylamine).
  • One-pot heterocyclization: Using base-catalyzed ester condensation to form the quinoline core, as seen in Pfitzinger-like reactions .
    • Limitations: Low yields due to steric hindrance from the methoxyphenyl group, competing side reactions (e.g., decarboxylation), and purification challenges from polar byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer:

  • NMR: 1^1H and 13^{13}C NMR identify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl carbons at δ 165–175 ppm).
  • X-ray crystallography: Resolves bond lengths and angles (e.g., quinoline ring planarity, dihedral angles between methoxyphenyl and quinoline moieties) .
  • FT-IR: Confirms ester carbonyl (C=O stretch at 1720–1740 cm1^{-1}) and hydroxyl groups (broad peak at 3200–3400 cm1^{-1}) .

Q. How can solubility challenges in polar solvents be addressed during experimental design?

  • Methodological Answer:

  • Co-solvent systems: Use DMSO/water mixtures or ethanol/ethyl acetate blends to enhance dissolution.
  • Derivatization: Introduce temporary protecting groups (e.g., acetyl for hydroxyl groups) to reduce polarity during reactions .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) elucidate electronic properties and reactivity patterns?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the quinoline ring’s electron-deficient nature enhances reactivity at the 4-carboxylate position.
  • Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer:

  • Pharmacophore mapping: Replace the methoxyphenyl group with halogenated analogs (e.g., Cl, Br) to assess antibacterial potency.
  • Bioisosteric replacement: Substitute the ester group with amides to improve metabolic stability while retaining activity against cancer cell lines .

Q. What mechanistic insights explain contradictory data in pharmacological studies?

  • Methodological Answer:

  • Metabolic profiling: Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to off-target effects.
  • Kinetic assays: Compare IC50_{50} values across cell lines to differentiate between direct cytotoxicity and pro-apoptotic signaling pathways .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Methodological Answer:

  • Flow chemistry: Implement continuous flow reactors to control exothermic reactions and reduce byproduct formation.
  • Catalytic systems: Use Pd/C or TEMPO-mediated oxidation to enhance efficiency in key steps (e.g., esterification) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy?

  • Methodological Answer:

  • Strain variability: Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria, as membrane permeability differences alter efficacy.
  • Concentration thresholds: Validate minimum inhibitory concentrations (MICs) using standardized broth microdilution assays .

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